molecular formula C15H16N2O5S B2404597 Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate CAS No. 922807-20-3

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate

Cat. No.: B2404597
CAS No.: 922807-20-3
M. Wt: 336.36
InChI Key: DTLCHYCYKNQLQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are important in medicinal chemistry and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of this compound is C16H18N2O6S, and its molecular weight is 366.39 .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of novel heterocycles, including thiazole derivatives, demonstrating potent anticancer activities. For example, compounds synthesized using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block were evaluated against colon HCT-116 human cancer cell lines, showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020). This highlights the potential of thiazole derivatives in developing anticancer agents.

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and showed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that thiazole carboxylate derivatives could serve as leads for developing new antimicrobial and antioxidant agents.

Antiviral Docking Studies

Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial, antioxidant, and potential antiviral activities through molecular docking methods. Some compounds showed promising antioxidant agents and potential for COVID-19 drug development (Haroon et al., 2021).

Synthetic and Computational Studies

Investigations into the synthetic pathways, structural characterizations, and computational studies of ethyl 2-substituted amino thiazole derivatives have provided insights into their electronic, optical, and nonlinear optical properties. These studies suggest applications in materials science, particularly in developing new optoelectronic materials (Haroon et al., 2020).

Future Directions

Thiazoles are a significant class of organic medicinal compounds and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Future research could focus on synthesizing new thiazole derivatives, including Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate, and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and lesser side effects.

Properties

IUPAC Name

ethyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLCHYCYKNQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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